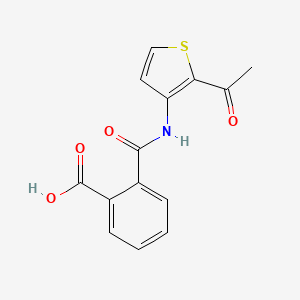
N-(2-Acetylthiophen-3-yl)phthalamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Acetylthiophen-3-yl)phthalamic acid (ATPA) is an organic compound that is widely used in scientific research. It is a derivative of phthalamic acid, a naturally occurring compound found in many plants and animals, and is synthesized by the acetylation of thiophen-3-yl groups. ATPA is a useful tool for studying a variety of biological processes, including the mechanism of action, biochemical and physiological effects, and pharmacodynamics of drugs.
科学的研究の応用
N-(2-Acetylthiophen-3-yl)phthalamic acid has a wide range of scientific research applications, both in vivo and in vitro. In vivo, this compound has been used to study the mechanism of action, biochemical and physiological effects, and pharmacodynamics of drugs. In vitro, this compound has been used to study the biological activity of drugs and other compounds, as well as to assess the potential toxicity of certain compounds.
作用機序
The mechanism of action of N-(2-Acetylthiophen-3-yl)phthalamic acid is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which then activates certain pathways and leads to the desired biological effects. It is also believed that this compound may act as an inhibitor of certain enzymes, which can lead to the inhibition of certain metabolic pathways.
生物活性
N-(2-Acetylthiophen-3-yl)phthalamic acid has been shown to have a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. It has also been shown to have anti-oxidant and anti-fungal activities. In addition, this compound has been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can modulate the activity of certain enzymes, which can lead to changes in the metabolism of certain compounds. In addition, this compound has been shown to have an effect on the expression of certain genes, which can lead to changes in the expression of certain proteins.
実験室実験の利点と制限
N-(2-Acetylthiophen-3-yl)phthalamic acid has a number of advantages for laboratory experiments, including its ease of synthesis, its low cost, and its low toxicity. Additionally, this compound is relatively stable and has a low melting point, making it suitable for use in a variety of laboratory applications. However, this compound is not soluble in water, and its solubility in organic solvents is limited.
将来の方向性
The future of N-(2-Acetylthiophen-3-yl)phthalamic acid research is promising, and there are a number of potential future directions that could be explored. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on the expression of certain genes. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer and other diseases. Finally, further research could be conducted to explore the potential use of this compound as a drug delivery agent, as well as its potential use in drug development and drug discovery.
合成法
N-(2-Acetylthiophen-3-yl)phthalamic acid is synthesized by the acetylation of thiophen-3-yl groups. This process involves the use of acetic anhydride, a compound that is used to catalyze the reaction and form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is usually conducted at room temperature. The reaction time can range from several minutes to several hours, depending on the desired yield and purity of the product.
特性
IUPAC Name |
2-[(2-acetylthiophen-3-yl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-8(16)12-11(6-7-20-12)15-13(17)9-4-2-3-5-10(9)14(18)19/h2-7H,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPSIUJQSLGDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728524 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-benzoyl-N-[4-[4-[(4-benzoylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2642916.png)
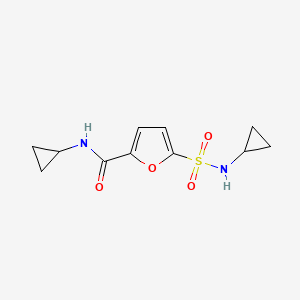
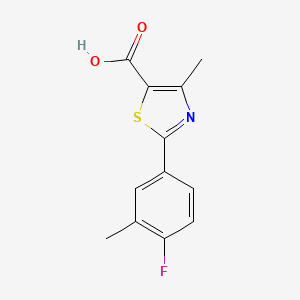
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2642919.png)
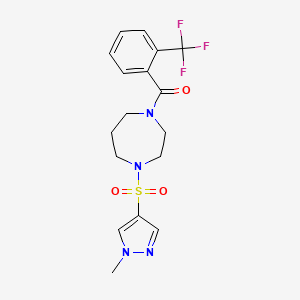
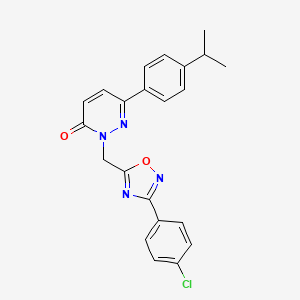
![3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2642923.png)

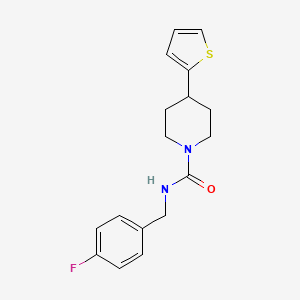
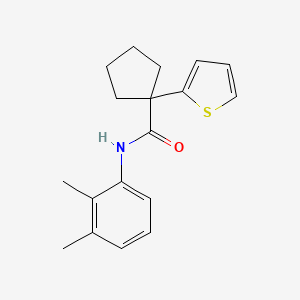

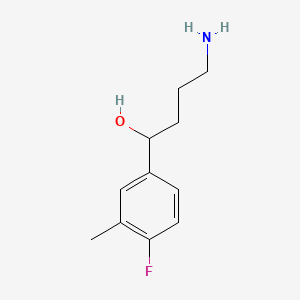
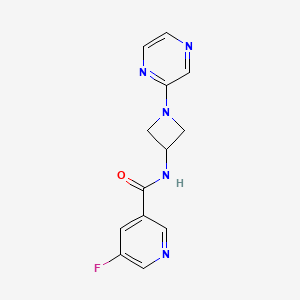
![diethyl 3-methyl-5-{[(2-methyl-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B2642936.png)
